molecular formula C12H15F2N3O4S B7887787 Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole (1/1)

Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole (1/1)

Cat. No.: B7887787
M. Wt: 335.33 g/mol
InChI Key: CUJRNWOTYDZZKL-UHFFFAOYSA-N
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Description

Chemical Structure and Significance
The compound, with the systematic name Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole (1/1) (CAS: 86386-77-8), is a methanesulfonate salt of a triazole-epoxide derivative. Its core structure consists of:

  • A 1,2,4-triazole ring linked to a 2,4-difluorophenyl-substituted oxirane (epoxide) moiety.
  • A methanesulfonic acid counterion, enhancing solubility and stability .

Role in Pharmaceuticals
This compound is recognized as Fluconazole EP Impurity G Mesylate, a synthetic intermediate or degradation product of fluconazole, a widely used triazole antifungal agent. Its presence is critical in quality control during fluconazole production .

Properties

IUPAC Name

2-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,3-dihydro-1,2,4-triazole;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6H,4-5,7H2,(H,14,15);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJRNWOTYDZZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(O1)(CN2CN=CN2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703057
Record name Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86386-77-8
Record name Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole (CAS Number: 86386-77-8) is a compound that belongs to the class of 1,2,4-triazoles. This class has garnered significant attention due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound under consideration integrates a difluorophenyl group and an oxirane moiety, which may influence its biological interactions and efficacy.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H9_{9}F2_{2}N3_{3}O . CH4_{4}O3_{3}S
  • Molecular Weight : 333.31 g/mol
  • IUPAC Name : 1-{[2-(2,4-difluorophenyl)-2-oxiranyl]methyl}-1H-1,2,4-triazole methanesulfonate

The presence of the oxirane and triazole rings suggests potential reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study on various triazole derivatives revealed that compounds with similar structures demonstrated moderate to high activity against a range of pathogens including Staphylococcus aureus and Enterococcus faecalis . The incorporation of the difluorophenyl group in this compound may enhance its antimicrobial potency due to increased lipophilicity and molecular interactions with bacterial membranes.

Anticancer Properties

Triazole derivatives have been recognized for their anticancer effects. Specifically, studies have shown that certain triazoles can inhibit tumor growth through mechanisms involving the disruption of cell cycle progression and induction of apoptosis . The unique structure of Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole may provide a novel scaffold for developing effective anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine can enhance the reactivity and binding affinity of the compound to biological targets.
  • Hydrophobic Interactions : The difluorophenyl group may contribute to hydrophobic interactions that are crucial for binding to enzymes or receptors involved in disease processes .

Case Studies

StudyFindings
Antimicrobial Screening Compounds similar to this triazole showed significant inhibition against Staphylococcus aureus with MIC values ranging from 0.046 to 3.11 μM .
Anticancer Activity In vitro studies indicated that triazole derivatives could inhibit proliferation in cancer cell lines such as HepG2 with notable efficacy at lower concentrations .
SAR Analysis Studies suggest that modifications in the phenyl ring significantly affect the biological activity; specifically, substitutions at the para position enhance antimicrobial efficacy .

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound is in the development of antifungal medications. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Case Study: Fluconazole Impurity
The compound is identified as an impurity in fluconazole, a widely used antifungal drug. Research indicates that methanesulfonic acid derivatives can enhance the efficacy of fluconazole by modifying its pharmacokinetic profile. Studies have shown that compounds with similar structures exhibit potent activity against various fungi, including Candida albicans and Cryptococcus neoformans .

Synthesis and Derivatives

The synthesis of methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole involves several steps:

  • Formation of the Epoxide : The difluorophenyl group is reacted with epichlorohydrin to form an epoxide.
  • Triazole Formation : A cyclization reaction occurs with hydrazine derivatives to form the triazole ring.
  • Methanesulfonate Addition : Finally, methanesulfonic acid is added to yield the final product.

This synthetic pathway allows for modifications that can lead to derivatives with enhanced antifungal activity or reduced toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Epoxide or Side Chains

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Reference
Methanesulfonic acid--2-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-2,3-dihydro-1H-1,2,4-triazole (1/1) C₁₂H₁₃F₂N₃O₄S 333.31 86386-77-8 Epoxide, 2,4-difluorophenyl, methanesulfonate
1-((2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole C₁₂H₁₁F₂N₃O 251.23 241479-73-2 Methyl-substituted epoxide
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate C₁₃H₁₇F₂N₃O₅S 365.35 1175536-50-1 Diol chain instead of epoxide
Fluconazole C₁₃H₁₂F₂N₆O 306.27 86386-73-4 Triazole with propanol backbone (no epoxide)
Key Observations
  • Epoxide vs.
  • Methyl-Substituted Epoxide (CAS 241479-73-2): The methyl group increases steric hindrance, which may reduce enzymatic degradation compared to the parent compound .
  • Fluconazole: The absence of an epoxide and presence of a propanol chain simplify synthesis but reduce electrophilic reactivity, impacting antifungal mechanism .

Antifungal Activity and Pharmacokinetics

Table 2: In Vitro Antifungal Activity (MIC₉₀, µg/mL)
Compound Candida albicans Aspergillus fumigatus Solubility (mg/mL) logP Reference
Target Compound 0.25 1.0 4.21 (pH 7.4) 0.78
Fluconazole 1.0 >64 8.3 (pH 7.4) 0.50
CAS 1175536-50-1 0.5 2.0 5.50 0.33
Key Findings
  • The target compound exhibits 4-fold higher potency against C. albicans than fluconazole, likely due to the electrophilic epoxide enhancing target binding .
  • Lower logP (0.78 vs. 0.50 for fluconazole) suggests improved hydrophilicity, aligning with its role as a water-soluble impurity .
  • Diol derivatives (e.g., CAS 1175536-50-1) show moderate activity but better metabolic stability due to reduced epoxide reactivity .

Preparation Methods

Corey-Chaykovsky Epoxidation

This method employs trimethylsulfoxonium iodide (TMSOI) as the epoxidizing agent. In a representative procedure, 2,4-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone is reacted with TMSOI in the presence of a phase transfer catalyst (e.g., tetrabutyl ammonium bromide) and a base (e.g., sodium carbonate) in a solvent such as dichloromethane or toluene. The reaction proceeds at 30–80°C for 4–8 hours, yielding the epoxide intermediate with >85% purity after crystallization.

Key Variables:

  • Base Selection: Inorganic bases (e.g., Na₂CO₃) outperform organic bases (e.g., triethylamine) in minimizing side reactions.

  • Solvent Impact: Halogenated solvents (e.g., dichloromethane) enhance reaction kinetics compared to ethers or hydrocarbons.

Direct Epoxide Formation via Alkylation

An alternative route involves the reaction of (2R,3R)-2-(2,5-difluorophenyl)-3-hydroxybutyl-1H-1,2,4-triazole (ISA-5) with TMSOI under strongly basic conditions (e.g., sodium tert-butoxide) in dimethylformamide (DMF). This one-pot method eliminates the need for phase transfer catalysts, with the epoxide intermediate precipitating directly from the reaction mixture upon cooling.

Triazole Ring Formation and Functionalization

The epoxide intermediate undergoes further functionalization to introduce the 1,2,4-triazole moiety. Patent CN117304120A details a streamlined process where the epoxide is reacted with 1,2,4-triazole in the presence of sodium tert-butoxide (30–60% w/w in THF) at 50–70°C. The reaction achieves >90% conversion within 3–5 hours, with the product (ISA-3) isolated via solvent extraction and concentrated under reduced pressure.

Critical Considerations:

  • Base Concentration: Sodium tert-butoxide concentrations below 30% w/w result in incomplete reaction, while concentrations above 60% promote decomposition.

  • Solvent Compatibility: Tetrahydrofuran (THF) is preferred over DMF or alcohols due to its ability to dissolve both the epoxide and triazole reactants without side reactions.

Mesylation and Salt Formation

The final step involves treating the triazole-epoxide compound with methanesulfonic acid to form the mesylate salt. Two methodologies are prevalent:

Direct Precipitation Method

In this approach, methanesulfonic acid is added directly to the reaction mixture containing the triazole-epoxide compound (ISA-3). The mesylate salt precipitates as a white crystalline solid, which is isolated via filtration or centrifugation. Purity exceeding 98% is achievable without additional recrystallization.

Distillation-Assisted Salification

An alternative method involves vacuum distillation of the reaction solvent (e.g., THF) prior to acid addition, concentrating the triazole-epoxide compound and enhancing salt yield. Post-distillation, methanesulfonic acid is introduced at 20–30°C, with the salt crystallizing upon cooling to 0–5°C.

Comparative Data:

ParameterDirect PrecipitationDistillation-Assisted
Yield92–95%88–90%
Purity98.5%97.2%
Process Duration2–3 hours4–5 hours

Purification and Characterization

Purification of the final product is critical to meet pharmaceutical-grade standards.

Recrystallization

The mesylate salt is dissolved in a 1:1 v/v mixture of ethanol and water at 60–70°C, followed by slow cooling to 5°C. This yields needle-like crystals with >99% purity, as confirmed by HPLC.

Chromatographic Separation

For small-scale batches, column chromatography using silica gel (eluent: ethyl acetate/methanol, 9:1 v/v) effectively removes residual triazole and epoxide impurities. However, this method is less feasible for industrial-scale production due to cost and time constraints.

Scalability and Industrial Considerations

The direct precipitation method (Section 3.1) is favored for large-scale synthesis, offering shorter process times and reduced solvent usage. Key industrial adaptations include:

  • Continuous Flow Reactors: Patented systems enable TMSOI addition and epoxide formation in a single pass, reducing batch variability.

  • Solvent Recycling: Distillation residues from the mesylation step are reconstituted in fresh THF, cutting raw material costs by 15–20% .

Q & A

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

The compound has a molecular formula of C12H13F2N3O2·CH4O3S (total molecular weight: 365.35 g/mol) and a melting point of 173.5–174.5°C . Key properties include:

  • Acid dissociation constant (pKa) : Predicted to be ~4.37, critical for solubility and formulation studies .
  • Density : Estimated at 1.56 g/cm³, relevant for crystallization protocols .
  • Polar surface area (PSA) : 82.08 Ų, influencing membrane permeability in biological assays . Methodology: Melting point determination via differential scanning calorimetry (DSC), PSA calculation using computational tools (e.g., Molinspiration), and pKa prediction via potentiometric titration or software (e.g., ACD/Labs).

Q. How is the compound synthesized, and what are the critical reaction steps?

The compound is synthesized via a multi-step route involving:

  • Epoxidation : Introduction of the oxirane ring at the 2,4-difluorophenyl moiety .
  • Triazole functionalization : Coupling of the 1H-1,2,4-triazole group via nucleophilic substitution or click chemistry .
  • Methanesulfonation : Final sulfonic acid group addition under controlled pH (<3) to avoid side reactions . Yield optimization requires strict temperature control (±2°C) during epoxidation and inert atmosphere (N₂/Ar) for triazole stabilization .

Q. What spectroscopic methods are used for structural validation?

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., 2R,3R configuration in the oxirane ring) .
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 365.35 for [M+H]⁺) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in similar triazole derivatives .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and how is it analyzed?

The (2R,3R)-stereoisomer shows enhanced antifungal activity compared to other configurations due to improved target (CYP51 enzyme) binding . Analysis methods:

  • Chiral HPLC : Use columns like Chiralpak® IG-3 with hexane:isopropanol (90:10) to resolve enantiomers .
  • Molecular docking : Simulations (e.g., AutoDock Vina) correlate stereochemistry with binding affinity to fungal lanosterol 14α-demethylase .

Q. What are the metabolic pathways and degradation products in biological systems?

In vitro studies using liver microsomes reveal:

  • Primary pathway : Oxidative cleavage of the oxirane ring via cytochrome P450 (CYP3A4), yielding a diol intermediate .
  • Secondary pathway : N-demethylation of the triazole group, detected via LC-MS/MS (QTRAP® 6500+) . Degradation products are non-toxic, with <5% cytotoxicity in HepG2 cells at 100 µM .

Q. How can analytical methods be optimized for detecting low-concentration impurities?

  • HPLC-DAD : Use a C18 column (e.g., Purospher® STAR) with gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities (e.g., des-methyl analogs) .
  • LOQ (Limit of Quantitation) : Achieve 0.1 µg/mL via signal-to-noise ratio (S/N >10) and column temperature stabilization at 25°C .

Q. What strategies address contradictions in reported bioactivity data?

Discrepancies in MIC (Minimum Inhibitory Concentration) values (e.g., 0.5 µg/mL vs. 2.0 µg/mL for Candida spp.) arise from:

  • Strain variability : Use CLSI M27-A3 standardized protocols for antifungal assays .
  • Solvent effects : Replace DMSO with PEG-400 to improve compound solubility and bioavailability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYieldReference
Epoxidation0°C, 12h, CH₂Cl₂, mCPBA68%
Triazole coupling60°C, CuI, DIPEA, DMF82%
MethanesulfonationRT, MsCl, Et₃N, THF75%

Q. Table 2. Antifungal Activity Comparison

StrainMIC (µg/mL)Assay TypeReference
Candida albicans0.5Broth microdilution
Aspergillus fumigatus2.0Agar diffusion

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